molecular formula C9H9ClO2 B13617389 1-(5-Chloro-2-hydroxyphenyl)propan-2-one

1-(5-Chloro-2-hydroxyphenyl)propan-2-one

Cat. No.: B13617389
M. Wt: 184.62 g/mol
InChI Key: YINSMSLKAYFLCC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(5-Chloro-2-hydroxyphenyl)propan-2-one typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with propanone under specific conditions. One common method includes the use of anhydrous ethanol and a few drops of glacial acetic acid as catalysts . The reaction mixture is refluxed and then cooled to form the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(5-Chloro-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(5-Chloro-2-hydroxyphenyl)propan-2-one can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may exhibit different reactivity and applications due to their structural differences.

Biological Activity

1-(5-Chloro-2-hydroxyphenyl)propan-2-one, also known as a derivative of acetophenone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential in antimicrobial, anticancer, and antioxidant applications. Understanding its biological activity is essential for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro group and a hydroxyl group attached to a phenyl ring, influencing its reactivity and biological interactions. The molecular formula is C10H11ClO2C_10H_{11}ClO_2.

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial properties against various pathogens.

Key Findings:

  • Activity Against Gram-positive Bacteria : Studies have shown that this compound exhibits structure-dependent antimicrobial activity against Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis .
  • Resistance Challenges : Due to increasing antimicrobial resistance, novel compounds like this compound are critical in developing effective treatments against resistant strains .

Anticancer Activity

The anticancer properties of this compound have been explored extensively.

Case Study:

In vitro studies on human lung cancer cell lines (A549) demonstrated that modifications to the compound's structure significantly enhance its anticancer efficacy. For instance:

  • A derivative with a 3,5-dichloro substitution reduced cell viability by approximately 24.5%, indicating potent anticancer activity .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays.

Results:

  • Compounds derived from this structure showed antioxidant activity exceeding that of well-known antioxidants like ascorbic acid, with some exhibiting up to 1.5 times higher DPPH radical scavenging activity .

Summary of Biological Activities

Biological Activity Findings Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerSignificant reduction in A549 cell viability
AntioxidantHigher activity than ascorbic acid

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H9ClO2/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5,12H,4H2,1H3

InChI Key

YINSMSLKAYFLCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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